molecular formula C11H8ClNO B143970 2-Chloro-1-(quinolin-8-yl)ethanone CAS No. 129486-81-3

2-Chloro-1-(quinolin-8-yl)ethanone

Cat. No.: B143970
CAS No.: 129486-81-3
M. Wt: 205.64 g/mol
InChI Key: DQVZSJJKBMELPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(quinolin-8-yl)ethanone hydrochloride is a chemical compound provided for research use only. It has a molecular formula of C11H9Cl2NO and a molecular weight of 242.10 g/mol . The quinoline scaffold, to which this compound belongs, is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . As a functionalized quinoline, it serves as a versatile synthetic intermediate or building block for the development of more complex molecules. Researchers utilize such chloro-substituted ethanone derivatives in the synthesis of novel compounds for pharmaceutical and biological screening . Compounds based on the 8-hydroxyquinoline core, a closely related structure, have demonstrated significant antimicrobial, anticancer, and antiviral potential in scientific literature, highlighting the general research value of this chemotype . This product is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with care and refer to the safety data sheet for proper handling procedures. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

CAS No.

129486-81-3

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-chloro-1-quinolin-8-ylethanone

InChI

InChI=1S/C11H8ClNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2

InChI Key

DQVZSJJKBMELPE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2

Synonyms

Ethanone, 2-chloro-1-(8-quinolinyl)-

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-1-(quinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physical Properties

  • Hydroxy-Substituted Analogues: The 8-hydroxyquinolin-5-yl derivative (CAS: 99973-51-0) has increased polarity compared to the parent compound, enhancing solubility in polar solvents like DMSO .
  • Multi-Halogenated Derivatives: The bromo/chloro/fluoro-substituted ethanone (CAS: 2678546-41-1) shows reduced thermal stability but enhanced bioactivity, likely due to halogen bonding interactions .

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